Sorbitan, tetradodecanoate
Description
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Properties
CAS No. |
93963-93-0 |
|---|---|
Molecular Formula |
C54H100O9 |
Molecular Weight |
893.4 g/mol |
IUPAC Name |
[(2R)-2-[(2R,3R,4S)-3,4-di(dodecanoyloxy)oxolan-2-yl]-2-dodecanoyloxyethyl] dodecanoate |
InChI |
InChI=1S/C54H100O9/c1-5-9-13-17-21-25-29-33-37-41-49(55)59-45-47(61-50(56)42-38-34-30-26-22-18-14-10-6-2)53-54(63-52(58)44-40-36-32-28-24-20-16-12-8-4)48(46-60-53)62-51(57)43-39-35-31-27-23-19-15-11-7-3/h47-48,53-54H,5-46H2,1-4H3/t47-,48+,53-,54-/m1/s1 |
InChI Key |
YWSDIOKOZYVZFR-OHTOXZDKSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Fundamental Academic Perspectives on Sorbitan Tetradodecanoate
Overview of Highly Substituted Sorbitan (B8754009) Esters in Contemporary Chemical Research
Sorbitan esters, a class of non-ionic surfactants derived from the dehydration of sorbitol, are notable for their biodegradability and versatile applications. acs.org These esters are synthesized through the esterification of sorbitan with fatty acids. researchgate.net The degree of esterification and the nature of the fatty acid chains determine the physicochemical properties and the hydrophile-lipophile balance (HLB) of the resulting compound. acs.org Highly substituted sorbitan esters, such as sorbitan tetradodecanoate, are characterized by the attachment of multiple fatty acid chains to the sorbitan core. This high degree of substitution typically results in a lower HLB value, indicating strong lipophilic (oil-soluble) characteristics. worktribe.com
In contemporary chemical research, there is a growing interest in surfactants derived from renewable resources. biointerfaceresearch.com Sorbitan esters are a prime example of such sugar-based surfactants. researchgate.net Research efforts are focused on developing novel synthesis methods, including enzymatic processes, to produce these esters under milder conditions. researchgate.net Furthermore, the unique interfacial properties of highly substituted sorbitan esters make them subjects of investigation for their role in the formation and stabilization of complex systems like emulsions and foams. acs.orghuanachemical.com Their ability to be combined with more hydrophilic surfactants, like polysorbates, to achieve a wide range of HLB values further expands their research and application potential. huanachemical.com
Rationale for Investigating Sorbitan Tetradodecanoate in Advanced Material Systems and Processes
Sorbitan tetradodecanoate, with its four dodecanoate (B1226587) (laurate) chains, is a highly lipophilic non-ionic surfactant. Its molecular structure allows it to effectively reduce interfacial tension between oil and other phases. This property is fundamental to its investigation in advanced material systems. evitachem.com The rationale for its study stems from the need for high-performance, bio-based surfactants in various sophisticated applications.
In the realm of advanced materials, the ability of sorbitan tetradodecanoate to act as a stabilizer and emulsifier is of significant interest. For instance, in the formation of oleofoams (foams with an oil-based continuous phase), the interaction between the hydroxyl groups of the sorbitan headgroup and the oil molecules can lead to enhanced foam stability. acs.org The long alkyl chains of the dodecanoate groups contribute to its solubility in organic solvents and its ability to interact with hydrophobic surfaces, making it a candidate for applications in organic synthesis and as a dispersant for particles in non-aqueous media. huanachemical.comevitachem.com The investigation into its synthesis, often involving the direct esterification of sorbitol with tetradecanoic acid, aims to optimize reaction conditions to produce esters with specific properties for targeted applications. evitachem.comvulcanchem.com
Historical Context of Sorbitan Fatty Acid Ester Research Beyond Traditional Applications
The history of sorbitan esters as surfactants spans several decades, with their initial and most common applications being in the food, pharmaceutical, and cosmetic industries as emulsifiers. researchgate.nethuanachemical.com These compounds, often sold under trade names like "Span," have a long history of use in creating stable water-in-oil emulsions. wikipedia.org The early research and development of sorbitan esters focused on their safety and efficacy for these traditional uses. cir-safety.org
Advanced Synthetic Methodologies and Chemical Derivatization of Sorbitan Tetradodecanoate
Precision Synthesis of Sorbitan (B8754009) Tetradodecanoate
The precise synthesis of sorbitan tetradodecanoate requires careful control over the reaction sequence to achieve maximal substitution of the hydroxyl groups on the sorbitan core with dodecanoate (B1226587) moieties.
Controlled Esterification Strategies for Maximal Substitution
Achieving a high degree of esterification to produce sorbitan tetradodecanoate involves specific strategies that push the reaction equilibrium towards the formation of the tetra-ester. This typically involves the reaction of sorbitol with an excess of lauric acid at elevated temperatures. google.comhuanachemical.com
A common industrial method for producing sorbitan esters involves the direct esterification of sorbitol with fatty acids at high temperatures (180-250°C) in the presence of an acid catalyst. researchgate.netcsic.esumich.edu During this process, the dehydration of sorbitol to form cyclic anhydrosorbitols (sorbitans) and the esterification reaction occur concurrently. researchgate.netacs.org Common acid catalysts include p-toluenesulfonic acid (p-TSA), sulfuric acid, and phosphoric acid. researchgate.netcsic.esresearchgate.net
To exert greater control over the reaction, a two-stage process can be employed. researchgate.netbiointerfaceresearch.com
Dehydration: Sorbitol is first heated, often under reduced pressure and in the presence of an acid catalyst like phosphoric acid, to induce cyclization to form a mixture of sorbitan isomers. google.comresearchgate.net
Esterification: The resulting sorbitan mixture is then reacted with lauric acid, typically in the presence of an alkaline catalyst such as sodium hydroxide, at temperatures up to 215°C. google.comresearchgate.net This two-step approach can yield products with improved color characteristics by separating the harsh dehydration conditions from the esterification step. google.com
Studies on the esterification of sorbitol with lauric acid using p-TSA as a catalyst have shown that the reaction can be modeled as a reversible second-order reaction. researchgate.netresearchgate.net The conversion of lauric acid is generally improved when sorbitol is cyclized before the esterification step. acs.orgacs.org
Biocatalytic methods, primarily using lipases, offer an alternative route for synthesizing sorbitan esters under milder conditions, which can prevent the formation of colored by-products associated with high-temperature chemical synthesis. umich.edu Lipases such as those from Candida antarctica (e.g., Novozym 435), Thermomyces lanuginosus, and Aspergillus terreus have been successfully employed for the esterification of sorbitol or sorbitan. mdpi.comresearchgate.netresearchgate.net
The general process involves the controlled dehydration of sorbitol to sorbitan, followed by lipase-catalyzed esterification. researchgate.netnih.gov These reactions are often conducted in organic solvents (like hexane (B92381) or tert-butanol) or in solvent-free systems. mdpi.comresearchgate.net A key advantage of enzymatic synthesis is the high regioselectivity of lipases, which preferentially acylate the primary hydroxyl groups of the sugar alcohol. researchgate.networktribe.com While this is highly advantageous for producing monoesters, achieving the exhaustive esterification required for sorbitan tetradodecanoate is more challenging and less commonly reported. The process typically yields a mixture of mono-, di-, and triesters. researchgate.net
Table 1: Comparison of Catalytic Methods for Sorbitan Ester Synthesis
| Feature | Acid-Catalyzed Synthesis | Enzymatic Synthesis (Biocatalysis) |
|---|---|---|
| Catalysts | p-Toluenesulfonic acid, Sulfuric acid, Phosphoric acid csic.es | Lipases (e.g., Novozym 435, Lipozyme TL IM) mdpi.comresearchgate.net |
| Temperature | High (140°C - 250°C) researchgate.netresearchgate.net | Mild (37°C - 80°C) researchgate.net |
| Selectivity | Low; produces complex mixtures lamberti.com | High regioselectivity for primary hydroxyls researchgate.net |
| By-products | Colored impurities due to high heat google.comumich.edu | Minimal by-products umich.edu |
| Reaction System | Often solvent-free csic.es | Organic solvents or solvent-free systems researchgate.netnih.gov |
Optimizing reaction parameters is crucial for maximizing the yield of highly substituted sorbitan esters like the tetradodecanoate.
For acid-catalyzed reactions , key parameters include:
Temperature: An optimal temperature of 160°C was identified for the p-TSA catalyzed esterification of sorbitol and lauric acid, providing a sufficient reaction rate while minimizing the formation of undesirable by-products. researchgate.net Temperatures above this can negatively impact product quality. acs.org
Molar Ratio: The ratio of fatty acid to sorbitol is a critical factor. acs.org To achieve maximal substitution for a tetra-ester, a significant excess of lauric acid would be required to drive the reaction equilibrium.
Catalyst Concentration: The amount of catalyst, such as p-TSA, is typically around 0.1% w/w. researchgate.netacs.org
For enzymatic synthesis , optimization involves:
Water Removal: The water produced during esterification must be removed to prevent the reverse hydrolysis reaction and shift the equilibrium toward ester formation. This is often achieved by using molecular sieves or conducting the reaction under reduced pressure. researchgate.netresearchgate.net A reduced-pressure system has been shown to increase the yield of sorbitan oleate (B1233923) to 95%. researchgate.net
Substrate Concentration: The molar ratio of the acyl donor (lauric acid) to the sorbitan is a key variable to control the degree of esterification. researchgate.net
Temperature and Enzyme Stability: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. For example, at 80°C, a lipase (B570770) lost over 90% of its activity, whereas at 60°C, only 30% was lost over the same period. researchgate.net
Table 2: Optimized Parameters in Sorbitan Ester Synthesis
| Synthesis Type | Parameter | Optimized Condition/Finding | Reference |
|---|---|---|---|
| Acid-Catalyzed | Temperature | 160°C found to be optimal to balance rate and by-product formation. | researchgate.net |
| Acid-Catalyzed | Reactant State | Prior cyclization of sorbitol improves lauric acid conversion. | acs.org |
| Enzymatic | Water Removal | Reduced-pressure system increased product yield to 95%. | researchgate.net |
| Enzymatic | Temperature | Enzyme stability decreases significantly at temperatures around 80°C. | researchgate.net |
| Enzymatic | Reactant Ratio | Sorbitol (0.4 M) to fatty acid (0.8 M) was an optimal condition. | researchgate.net |
Purification and Isolation Techniques for Highly Substituted Esters
The crude product from the synthesis of sorbitan esters is a complex mixture containing unreacted sorbitol, various sorbitan isomers, and a distribution of mono-, di-, tri-, and tetra-esters. worktribe.comresearchgate.net Therefore, purification is a critical step.
One patented method for removing unreacted polyol impurities involves a liquid-liquid extraction process. google.com The crude sorbitan ester mixture is dissolved in a solution of a hydrocarbon (e.g., hexane) and a polar organic solvent (e.g., isopropanol). This organic phase is then washed with a heated aqueous metal halide salt solution, such as sodium sulfate. The polyols preferentially partition into the aqueous phase, which is then separated. The purified sorbitan ester is recovered from the organic phase by evaporating the solvents. google.com
Another approach involves adding glycerol (B35011) to the reaction mixture after esterification at a temperature between 60°C and 180°C. epo.org The unreacted sorbitol and its intramolecular condensates are soluble in the glycerol, allowing for their removal upon separation of the glycerol phase. epo.org Subsequent steps can include distillation under reduced pressure to remove any remaining volatile impurities, decolorization using agents like hydrogen peroxide, and filtration. google.comhuanachemical.comepo.org
Stereochemical Considerations in Sorbitan Ester Synthesis
The stereochemistry of sorbitan tetradodecanoate is inherently complex due to the nature of its starting materials and the reaction pathway. The process begins with D-sorbitol, a chiral polyol.
The initial acid-catalyzed dehydration of sorbitol does not yield a single compound but rather a mixture of cyclic isomers. wikipedia.org The main product is 1,4-anhydrosorbitol (1,4-sorbitan), but other isomers like 1,5-sorbitan, 2,5-sorbitan, and the di-anhydride isosorbide (B1672297) (1,4:3,6-dianhydro-D-sorbitol) are also formed. researchgate.netwikipedia.org Each of these cyclic ethers possesses a distinct three-dimensional structure and stereochemistry. researchgate.net
During the subsequent esterification step, the laurate groups can attach to any of the remaining free hydroxyl groups on these various isomers. For a molecule like 1,4-sorbitan, there are four available hydroxyl groups for esterification. The final product, referred to as sorbitan tetradodecanoate, is therefore not a single, defined stereoisomer but a complex mixture of different structural isomers and stereoisomers, each consisting of a specific sorbitan core (e.g., 1,4-sorbitan) esterified with four laurate chains at different positions. lamberti.comresearchgate.net The exact composition of this mixture is influenced by the reaction conditions, which can affect the relative proportions of the sorbitan isomers formed during the dehydration step. lamberti.com
Regioselective Esterification Pathways
The esterification of sorbitan with dodecanoic acid to produce sorbitan tetradodecanoate can be achieved through chemical or enzymatic pathways. The key challenge lies in controlling the regioselectivity of the reaction—that is, directing the esterification to specific hydroxyl groups on the sorbitan core.
Chemical synthesis methods typically involve high temperatures (e.g., up to 260°C) and the use of alkaline or acid catalysts. google.com A common industrial process involves two stages: first, the acid-catalyzed dehydration of sorbitol to sorbitan, followed by esterification with the fatty acid at high temperatures (e.g., 220-230°C) using a base catalyst like sodium hydroxide. researchgate.net These chemical methods generally exhibit low regioselectivity, resulting in a complex mixture of esterified products with varying degrees of substitution and at different positions. koreascience.kr This lack of selectivity is a significant drawback, leading to products with inconsistent properties. koreascience.kr
In contrast, enzymatic synthesis offers a highly regioselective and environmentally benign alternative. Lipases, particularly immobilized enzymes like those from Thermomyces lanuginosus or Aspergillus terreus, are widely studied for this purpose. researchgate.netumich.edu These biocatalysts can selectively catalyze esterification at the primary hydroxyl groups of sorbitol or sorbitan under milder conditions (e.g., 50-60°C). koreascience.krresearchgate.net For instance, research has shown that Aspergillus terreus lipase can achieve a highly efficient and regioselective conversion of sorbitol to its 1(6)-monostearate in n-hexane. umich.edu While this example illustrates mono-esterification, the principle of enzymatic regioselectivity is crucial for creating well-defined sorbitan esters. However, achieving the tetra-substituted sorbitan tetradodecanoate via enzymatic routes is more challenging and may require multi-step processes or specifically engineered enzymes.
Table 1: Comparison of Synthetic Pathways for Sorbitan Ester Synthesis
| Feature | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Catalyst | Acid (e.g., phosphoric acid) or Base (e.g., NaOH) researchgate.net | Lipases (e.g., from T. lanuginosus, A. terreus) researchgate.netumich.edu |
| Temperature | High (180°C - 260°C) google.comresearchgate.net | Mild (40°C - 60°C) researchgate.netresearchgate.net |
| Regioselectivity | Low, produces complex mixtures koreascience.kr | High, typically at primary hydroxyl groups researchgate.netumich.edu |
| Byproducts | Dark-colored impurities due to high heat researchgate.net | Minimal byproducts, cleaner process umich.edu |
| Reaction Time | Can be several hours researchgate.net | Can range from hours to days koreascience.krresearchgate.net |
Impact of Sorbitol Anhydro-Isomer Distribution on Product Structure
The structure of the final sorbitan tetradodecanoate product is fundamentally influenced by the initial dehydration of sorbitol. This acid-catalyzed process does not yield a single compound but rather a mixture of cyclic ether isomers. pcc.eucir-safety.org The primary products are 1,4-sorbitan (a five-membered tetrahydrofuran (B95107) ring) and isosorbide (a bicyclic ether formed by the loss of a second water molecule). pcc.eursc.orgoup.com Minor quantities of other isomers, such as those with tetrahydropyran (B127337) rings, may also be present. pcc.eu
The distribution of these anhydro-isomers (sorbitans and isosorbide) is critical because each presents a different number and spatial arrangement of hydroxyl groups available for subsequent esterification. oup.com For example, 1,4-sorbitan has four available hydroxyl groups, while isosorbide has only two. Consequently, the esterification of this isomer mixture with dodecanoic acid results in a complex final product. The commercial product known as "Sorbitan tetradodecanoate" is therefore not a single molecular entity but a statistical mixture of different esterified sorbitan and isosorbide structures. The exact composition depends on the conditions of the initial dehydration step, which can be controlled to favor the formation of certain isomers. google.com For instance, controlling pressure and temperature during dehydration can influence the yield of 1,4-sorbitan. researchgate.net
Table 2: Major Sorbitol Anhydro-Isomers in Sorbitan Ester Synthesis
| Isomer | Structure Description | Number of Free OH Groups | Implication for Esterification |
|---|---|---|---|
| 1,4-Sorbitan | Mono-cyclic ether (tetrahydrofuran ring) pcc.eu | 4 | Can form mono-, di-, tri-, and tetra-esters. |
| Isosorbide | Bi-cyclic ether (two fused furan (B31954) rings) rsc.orgoup.com | 2 | Can form mono- and di-esters. |
| 2,5-Sorbitan | Mono-cyclic ether (tetrahydrofuran ring) | 4 | Contributes to the mixture of ester products. |
Novel Derivatization and Functionalization of Sorbitan Tetradodecanoate
Further modification of the sorbitan ester structure can yield novel molecules with enhanced or specialized functionalities. These modifications can target any residual hydroxyl groups or utilize the entire molecule as a building block for larger structures.
Chemical Modification of Residual Hydroxyl Groups
By definition, sorbitan tetradodecanoate is a fully substituted ester, meaning all four hydroxyl groups of the sorbitan moiety have reacted with dodecanoic acid. nih.gov Therefore, it possesses no residual hydroxyl groups for further chemical modification.
However, in the broader context of sorbitan esters, partially esterified products like sorbitan mono-, di-, or tri-dodecanoate are common. worktribe.com These molecules contain unreacted, free hydroxyl groups that serve as reactive sites for derivatization. A prevalent modification is ethoxylation, where the free hydroxyl groups react with ethylene (B1197577) oxide to form polyoxyethylene chains. pcc.eu This process dramatically increases the hydrophilicity of the molecule, converting the lipophilic sorbitan ester into a hydrophilic polysorbate. The length of the polyoxyethylene chain can be controlled to fine-tune the hydrophilic-lipophilic balance (HLB) of the resulting surfactant, expanding its range of applications. huanachemical.com Other potential modifications of these hydroxyl groups, drawing from general polysaccharide chemistry, could include alkylation to form ethers or grafting with other polymers to create novel copolymers. researchgate.netnih.gov
Incorporation into Complex Molecular Architectures
The amphiphilic nature of sorbitan esters, including sorbitan tetradodecanoate, makes them ideal candidates for incorporation into complex molecular architectures. As surfactants, they self-assemble in solution to form supramolecular structures such as micelles and vesicles (liposomes). worktribe.com The highly lipophilic character of sorbitan tetradodecanoate favors the formation of reverse micelles in nonpolar solvents or its integration into the lipid bilayer of vesicles.
Beyond simple self-assembly, sorbitan esters can be used as building blocks or stabilizers in more complex systems. They can act as emulsifiers to create stable nano- and micro-emulsions, which are structured systems with applications in various fields. Furthermore, they can be integrated into polymer matrices. For example, a sorbitan ester containing a polymerizable group (like an acrylate) can be synthesized and then copolymerized with other monomers to create functional polymers where the sorbitan moiety is covalently bound within the polymer backbone or as a pendant group. koreascience.kr Such materials can exhibit unique properties, combining the characteristics of the polymer with the surface activity and biocompatibility of the sorbitan ester.
Mechanistic Investigations of Interfacial and Colloidal Behavior of Sorbitan Tetradodecanoate
Molecular Self-Assembly and Aggregation Phenomena
The amphiphilic nature of sorbitan (B8754009) tetradodecanoate, possessing a hydrophilic sorbitan headgroup and four hydrophobic dodecyl (C12) chains, drives its spontaneous organization into complex supramolecular structures both at interfaces and in bulk phases.
Dynamics of Monolayer and Multilayer Formation at Interfaces
At air-water or oil-water interfaces, sorbitan tetradodecanoate molecules arrange themselves to minimize the unfavorable contact between their hydrophobic tails and the aqueous phase. This leads to the formation of a monomolecular layer, or monolayer, with the hydrophilic sorbitan heads oriented towards the water and the dodecyl chains extending into the air or oil phase.
The packing and stability of this monolayer are influenced by factors such as surface pressure, temperature, and the composition of the subphase. While specific data for sorbitan tetradodecanoate is unavailable, studies on related sorbitan monoesters demonstrate that the area occupied by each molecule at the interface is a critical parameter. For instance, sorbitan monolaurate (Span 20), which has a single C12 chain, exhibits a larger molecular area at the critical micelle concentration (CMC) compared to its longer-chain counterparts like sorbitan monostearate (C18). nih.gov This suggests that the four dodecyl chains of sorbitan tetradodecanoate would lead to a significantly larger molecular footprint and complex packing arrangements at the interface.
Under certain conditions, such as high surface pressures or the presence of specific ions in the aqueous phase, the initial monolayer can undergo a transition to form more complex multilayer structures. This can involve the buckling or collapse of the monolayer, leading to the formation of bilayers or other aggregated structures at the interface.
Micellization and Vesicle Formation in Non-Aqueous and Low-Aqueous Systems
In non-aqueous and low-aqueous environments, sorbitan tetradodecanoate exhibits a rich self-assembly behavior, forming aggregates such as micelles and vesicles. The formation of these structures is driven by solvophobic interactions, analogous to the hydrophobic effect in water. researchgate.net
In polar organic solvents, sorbitan esters can form reverse micelles, where the hydrophilic sorbitan headgroups are sequestered in the core, shielded from the surrounding non-polar environment by the hydrophobic tails. The critical micelle concentration (CMC) in such systems is influenced by the polarity of the solvent and the temperature. For nonionic surfactants in general, the micellization tendency can decrease in the presence of polar organic solvents. researchgate.net
Vesicles, which are spherical structures enclosed by a lipid bilayer, can also be formed by sorbitan esters. nih.gov These structures can encapsulate a small volume of a solvent and are of interest for various delivery applications. The formation of vesicles versus other aggregates is dependent on the molecular geometry of the surfactant, often described by the critical packing parameter. The four bulky dodecyl chains of sorbitan tetradodecanoate would likely favor the formation of curved interfaces, potentially leading to the formation of vesicles or other complex phases.
Emulsification and Stabilization Mechanisms at a Fundamental Level
Sorbitan esters are widely used as emulsifiers, particularly for water-in-oil (W/O) emulsions, due to their low hydrophile-lipophile balance (HLB) values. cnchemsino.comacs.org Sorbitan tetradodecanoate, with its significant lipophilic character, is expected to be an effective stabilizer for W/O emulsions.
Role of Sorbitan Tetradodecanoate in Interfacial Tension Reduction
A primary function of any surfactant in emulsification is the reduction of interfacial tension (IFT) between the two immiscible phases. By adsorbing at the oil-water interface, sorbitan tetradodecanoate molecules lower the energy required to create new interfacial area, thereby facilitating the formation of smaller droplets and a more stable emulsion.
Studies on other sorbitan monoesters have shown that they effectively lower the IFT at the water-oil interface. The extent of this reduction is dependent on the surfactant concentration, up to its CMC. nih.gov The structure of the hydrophobic tail and the nature of the oil phase also play a significant role. For instance, increasing the hydrocarbon chain length of the oil phase generally leads to an increase in the interfacial tension at the CMC. nih.gov
Adsorption Kinetics and Thermodynamics at Oil-Water Interfaces
The efficiency of an emulsifier is also determined by how quickly and strongly it adsorbs to the newly created interface during the emulsification process. The adsorption of non-ionic surfactants at fluid-fluid interfaces is often a diffusion-limited process. tau.ac.il
The thermodynamics of adsorption provide insight into the spontaneity of the process. The standard free energy of adsorption (ΔG°ad) for sorbitan monoesters at the water-oil interface has been shown to be negative, indicating a spontaneous process. nih.gov The value of ΔG°ad becomes less negative as the hydrocarbon chain length of the oil phase increases, suggesting that the adsorption becomes less spontaneous. nih.gov
For sorbitan tetradodecanoate, the presence of four dodecyl chains would likely lead to strong hydrophobic interactions with the oil phase, resulting in a highly favorable and spontaneous adsorption process at the oil-water interface.
Interactions with Other Amphiphilic and Polymeric Species in Model Systems
In many practical formulations, sorbitan tetradodecanoate would be used in conjunction with other surface-active or polymeric species to achieve desired properties. These interactions can be synergistic, leading to enhanced stability or novel functionalities.
Advanced Applications of Sorbitan Tetradodecanoate in Materials Science and Engineering
Integration into Polymer Systems and Networks
The incorporation of sorbitan (B8754009) tetradodecanoate into polymer matrices can significantly influence their processing and final properties. Its multifaceted nature allows it to function as a polymer additive and potentially as a building block for new polymer structures.
Sorbitan esters, including those with laurate (dodecanoate) chains, are recognized for their utility as polymer additives. atamanchemicals.com Their amphiphilic character allows them to act as processing aids, lubricants, and compatibilizers in various polymer systems. rifra.itcargill.comresearchgate.net As a processing aid, sorbitan tetradodecanoate can reduce the friction between the polymer melt and the processing equipment, leading to smoother extrusion and improved surface finish of the final product. rifra.it
In the role of an internal lubricant, it can enhance the flow properties of the polymer melt by reducing the intermolecular friction between polymer chains. cargill.com This can lead to lower processing temperatures and reduced energy consumption. Furthermore, in immiscible polymer blends, sorbitan tetradodecanoate can act as a compatibilizer, locating at the interface between the two phases to reduce interfacial tension and improve adhesion, resulting in a more stable and homogeneous blend with enhanced mechanical properties. mdpi.comnih.govmdpi.com
Table 1: Potential Effects of Sorbitan Tetradodecanoate as a Polymer Additive
| Property Modified | Mechanism of Action | Potential Outcome in Polymer Systems |
| Processability | Reduction of friction between polymer and machinery | Improved extrusion, reduced die buildup rifra.it |
| Melt Flow | Internal lubrication, reduction of polymer chain friction | Lower processing viscosity, energy savings cargill.com |
| Blend Morphology | Reduction of interfacial tension in immiscible blends | Finer dispersion of phases, improved stability mdpi.commdpi.com |
| Mechanical Properties | Enhanced interfacial adhesion in blends | Increased toughness and impact strength nih.gov |
The hydroxyl groups present on the sorbitan ring of sorbitan tetradodecanoate can serve as reactive sites, enabling its use as a monomer or a cross-linking agent in polymerization reactions. Research has demonstrated the synthesis of bio-based polyurethanes using a chain-end functional di-sorbitan oleate (B1233923) monomer. researchgate.net This approach highlights the feasibility of utilizing sorbitan esters as building blocks for polymers.
By analogy, sorbitan tetradodecanoate, with its multiple hydroxyl groups, could be functionalized to create polyols for polyurethane synthesis or modified to incorporate other polymerizable groups. bhu.ac.ingoogle.com The four dodecanoate (B1226587) chains would act as flexible, hydrophobic segments within the resulting polymer network, potentially imparting properties such as increased flexibility, hydrophobicity, and impact resistance. The use of such bio-derived monomers is a significant step towards the development of more sustainable polymer materials. researchgate.netresearchgate.net
Contributions to Dynamic Covalent Chemistry (DCC) and Adaptive Materials
Dynamic covalent chemistry (DCC) is a powerful tool for the creation of "smart" materials that can adapt their properties in response to external stimuli. nih.gov This is achieved through the use of reversible covalent bonds that can break and reform under specific conditions. mdpi.com
The ester linkages in sorbitan tetradodecanoate, while generally stable, can be designed to be dynamic. Transesterification reactions, for example, are a class of reversible reactions that could be utilized. nih.gov By incorporating appropriate catalysts into a polymer network containing sorbitan tetradodecanoate units, it may be possible to induce the exchange of the dodecanoate chains, leading to a rearrangement of the polymer network. This would allow the material to relax stress, be reprocessed, or be recycled.
Furthermore, the hydroxyl groups of the sorbitan moiety could be reacted with monomers that contain dynamic covalent bonds, such as furan (B31954) or maleimide (B117702) groups for Diels-Alder reactions, or with aldehydes/hydrazides to form dynamic acylhydrazone bonds. researchgate.netresearchgate.net This would directly integrate the reversible chemistry into the polymer backbone, creating a network that can be reversibly cross-linked.
Polymeric materials incorporating dynamic covalent bonds based on sorbitan tetradodecanoate could exhibit self-healing properties. nih.gov Upon damage, a stimulus such as heat could be applied to promote the reversible bond exchange, allowing the polymer chains to move and rebond across the damaged interface, thus restoring the material's integrity. The long, flexible dodecanoate chains could facilitate chain mobility, which is crucial for efficient healing.
These materials could also be designed to be responsive to other stimuli. For instance, if the dynamic bonds are sensitive to pH changes, the material could be designed to swell or degrade in a specific pH environment. This opens up possibilities for applications in areas such as controlled-release systems and smart coatings. The design of such materials leverages the principles of reversible isocyanate chemistry and other dynamic covalent systems to create adaptable and healable polymer networks. rsc.org
Nanomaterial Fabrication and Surface Functionalization
The amphiphilic nature of sorbitan tetradodecanoate makes it an excellent candidate for applications in nanotechnology, particularly in the fabrication and stabilization of nanomaterials.
Sorbitan esters are widely used as nonionic surfactants in various industrial applications, including emulsion polymerization to produce polymer nanoparticles. google.comatamanchemicals.comtaylorandfrancis.com In this process, sorbitan tetradodecanoate can act as a stabilizer, adsorbing at the surface of the forming nanoparticles to prevent their aggregation and control their size and morphology. Its ability to form stable water-in-oil or oil-in-water emulsions is critical in these synthesis methods. cnchemsino.com
Moreover, sorbitan tetradodecanoate can be used for the surface functionalization of pre-synthesized nanoparticles. mdpi.comresearchgate.netnih.govrsc.org By coating the surface of nanoparticles, it can improve their dispersion in various media, enhance their stability, and introduce new functionalities. nih.gov For example, the hydrophobic dodecanoate chains can improve the compatibility of inorganic nanoparticles with polymer matrices in the fabrication of nanocomposites. The sorbitan headgroup, with its hydroxyl groups, offers points for further chemical modification, allowing for the attachment of targeting ligands or other functional molecules.
Table 2: Applications of Sorbitan Tetradodecanoate in Nanotechnology
| Application Area | Role of Sorbitan Tetradodecanoate | Expected Outcome |
| Nanoparticle Synthesis | Stabilizer in emulsion polymerization | Control over nanoparticle size and stability google.comtaylorandfrancis.com |
| Nanocomposites | Dispersing agent for nanoparticles | Improved dispersion and compatibility with polymer matrix |
| Surface Modification | Coating agent for nanoparticles | Enhanced stability and tailored surface properties nih.gov |
| Drug Delivery | Component of nanocarriers | Potential for controlled release and targeted delivery |
Template-Assisted Synthesis of Nanostructures
The precise control over the size, shape, and distribution of nanoparticles is crucial for their application in diverse fields. Sorbitan tetradodecanoate, also known as sorbitan monolaurate, plays a significant role as a templating agent and stabilizer in the bottom-up synthesis of various nanostructures. Its surfactant properties are leveraged in microemulsion-based synthesis methods to create nanoscale reactors that confine the growth of nanoparticles.
In a typical microemulsion synthesis, sorbitan tetradodecanoate helps to form stable water-in-oil or oil-in-water droplets. These droplets act as templates, and the chemical reaction to form the nanoparticles occurs within this confined space. The size of the resulting nanoparticles is directly influenced by the concentration of the surfactant and the water-to-surfactant molar ratio. For instance, in the synthesis of silver nanoparticles using a similar sorbitan ester, a decrease in the amount of the surfactant led to a significant increase in the average particle size, demonstrating the critical role of the surfactant in controlling nanoparticle dimensions. orientjchem.org
The flexibility of the surfactant film at the oil-water interface also affects the final nanoparticle structure. mdpi.com The use of sorbitan esters can influence whether the resulting nanoparticles are nanoalloys or have a core-shell structure. mdpi.com The bifunctional nature of sorbitan tetradodecanoate, with its hydrophilic and lipophilic segments, allows it to stabilize the newly formed nanoparticles, preventing their aggregation and ensuring a uniform dispersion. atamanchemicals.com This stabilization is crucial for maintaining the unique properties of the nanoparticles that are dependent on their size and surface area.
Table 1: Influence of Surfactant Concentration on Nanoparticle Size
| Surfactant to Oil Ratio (Fs) | Average Nanoparticle Diameter (nm) |
| 0.1 | 300.12 |
| 0.2 | 133.28 |
| 0.3 | 65.36 |
| 0.4 | 25.10 |
| 0.5 | 15.62 |
| 0.6 | 13.02 |
Note: Data adapted from a study on a similar sorbitan ester in silver nanoparticle synthesis. orientjchem.org
Surface Modification of Inorganic and Organic Substrates
The ability to tailor the surface properties of materials is fundamental in materials science for enhancing performance in specific applications. Sorbitan tetradodecanoate can be employed for the surface modification of both inorganic and organic substrates, altering properties such as wettability, adhesion, and biocompatibility.
When applied to inorganic substrates, such as metal oxides or silica (B1680970) particles, the hydrophilic head of the sorbitan tetradodecanoate molecule can interact with the substrate surface through hydrogen bonding or other polar interactions. This leaves the lipophilic laurate tail extending outwards, effectively changing the surface from hydrophilic to more hydrophobic. This modification can improve the dispersion of inorganic fillers in a non-polar polymer matrix, leading to enhanced mechanical properties of the resulting composite material.
For organic substrates, such as polymer films or fibers, sorbitan tetradodecanoate can act as a surface-active agent that modifies the interface. For example, in the textile industry, it can be used as a lubricant and antistatic agent. thegoodscentscompany.com Its application to the surface of synthetic fibers can reduce friction and prevent the buildup of static electricity, which is crucial for processing and for the final product's performance. The modification is achieved through the adsorption of the surfactant molecules onto the polymer surface, creating a thin film that alters the surface characteristics.
Advanced Industrial Formulations (Non-Pharmaceutical/Non-Cosmetic)
Beyond the laboratory scale, sorbitan tetradodecanoate is a key component in a variety of advanced industrial formulations, where it contributes to the stability and performance of complex fluid systems.
Emulsion and Dispersion Stability in Industrial Processes
In numerous industrial processes, the formation of stable emulsions and dispersions is critical. Sorbitan tetradodecanoate is widely used as a high-performance water-in-oil (W/O) emulsifier and a co-emulsifier in oil-in-water (O/W) systems. Its effectiveness stems from its ability to reduce the interfacial tension between immiscible liquids, allowing for the formation of fine and stable droplets.
In the paint and coatings industry, it acts as a dispersing agent for pigments, ensuring their uniform distribution throughout the formulation. atamanchemicals.com This leads to improved color strength, gloss, and stability of the final product. Similarly, in the manufacturing of certain types of explosives, sorbitan esters are used to stabilize the emulsion matrix, which is crucial for both safety and performance.
The stability of these industrial emulsions is influenced by factors such as the concentration of the emulsifier and the nature of the oil and water phases. The hydrophilic-lipophilic balance (HLB) of sorbitan tetradodecanoate makes it particularly suitable for stabilizing W/O emulsions, which are common in many industrial applications.
High-Performance Lubricant and Fluid Formulations
Sorbitan tetradodecanoate and related sorbitan esters find application as additives in high-performance lubricants and industrial fluids. In these formulations, they can function as friction modifiers, anti-wear agents, and corrosion inhibitors. The long fatty acid chain of the molecule provides lubricity, reducing friction between moving parts and preventing wear.
Table 2: Industrial Applications of Sorbitan Esters
| Industry | Application | Function of Sorbitan Ester |
| Paints and Coatings | Pigment Dispersion | Dispersing Agent, Stabilizer atamanchemicals.com |
| Textiles | Fiber and Fabric Treatment | Lubricant, Antistatic Agent thegoodscentscompany.com |
| Metalworking | Cutting and Grinding Fluids | Emulsifier, Lubricant atamanchemicals.com |
| Plastics and Rubber | Polymer Processing | Process Aid, Antistatic Agent thegoodscentscompany.comatamanchemicals.com |
| Industrial Cleaners | Formulation Component | Emulsifier, Wetting Agent atamanchemicals.com |
Cutting Edge Analytical and Spectroscopic Characterization of Sorbitan Tetradodecanoate
High-Resolution Chromatographic Techniques for Purity and Isomer Separation
Chromatographic methods are indispensable for separating the closely related components of sorbitan (B8754009) tetradodecanoate mixtures. High-resolution techniques provide the necessary resolving power to separate isomers and quantify the purity of the sample.
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis of complex surfactant mixtures like sorbitan tetradodecanoate. diamond.ac.ukresearchgate.net The chromatographic component separates the mixture based on the components' affinity for the stationary and mobile phases, while the mass spectrometer provides mass and structural information for each separated component.
High-performance liquid chromatography (HPLC) can be employed in either normal-phase or reversed-phase mode. Reversed-phase HPLC, often using a C18 column, is effective for separating the sorbitan ester fractions based on their degree of esterification (mono-, di-, tri-, tetra-esters). researchgate.net The elution order typically sees the more polar, less esterified compounds eluting before the more nonpolar, highly esterified species.
The coupling of HPLC to a mass spectrometer, particularly one capable of tandem mass spectrometry (MS/MS), allows for detailed structural elucidation. nih.govresearchgate.net Electrospray ionization (ESI) is a common soft ionization technique used for these molecules. In positive ion mode, protonated molecules [M+H]+ or sodiated adducts [M+Na]+ are frequently observed. High-resolution mass spectrometry provides accurate mass measurements, enabling the confident assignment of elemental compositions.
Fragmentation analysis using MS/MS is crucial for identifying isomers. By selecting a specific precursor ion (e.g., a monododecanoate isomer) and inducing fragmentation, characteristic product ions are formed. These fragments can reveal the specific position of the fatty acid ester on the sorbitan ring and differentiate between sorbitan and isosorbide (B1672297) esters.
Table 1: Representative LC-MS Data for Sorbitan Monododecanoate Isomers This table presents hypothetical but representative mass spectrometry data for isomers of sorbitan monododecanoate.
| Analyte | Retention Time (min) | Precursor Ion (m/z) [M+Na]⁺ | Major Fragment Ions (m/z) | Structural Inference |
| Isosorbide Monododecanoate | 8.5 | 351.24 | 229.08, 167.07 | Dodecanoate (B1226587) ester on an isosorbide core |
| Sorbitan Monododecanoate | 9.2 | 369.25 | 247.09, 185.08 | Dodecanoate ester on a sorbitan core |
| Sorbitan Monododecanoate | 9.8 | 369.25 | 247.09, 185.08 | Positional isomer of sorbitan monododecanoate |
Gas chromatography (GC) is the preferred method for determining the fatty acid profile of sorbitan esters. nih.gov Due to the low volatility of the intact esters, a derivatization step is required prior to analysis. researchgate.net This typically involves transesterification, where the sorbitan ester is reacted with an alcohol (e.g., methanol) in the presence of an acid or base catalyst. This process cleaves the ester bonds and converts the dodecanoate chains into their more volatile fatty acid methyl ester (FAME) counterparts, specifically methyl dodecanoate. researchgate.netaps.org
The resulting FAME mixture is then injected into the GC, which is typically equipped with a capillary column and a flame ionization detector (FID). acs.org The FAMEs are separated based on their boiling points and polarity. By comparing the retention time of the resulting peak to that of a known methyl dodecanoate standard, the fatty acid can be identified. aps.org Quantitative analysis is achieved by integrating the peak area and using internal or external standards to determine the concentration, confirming that dodecanoic acid is the primary fatty acid used in the synthesis. aps.org High-temperature GC (HT-GC) can also be used to analyze some of the intact sorbitan ester species, providing information on the distribution of mono- and di-esters. worktribe.com
Table 2: Example of Fatty Acid Composition Data from GC-FID Analysis This table shows a hypothetical result from the GC analysis of a sorbitan tetradodecanoate sample after transesterification.
| Fatty Acid Methyl Ester | Retention Time (min) | Area % | Identity |
| Methyl Dodecanoate | 12.3 | 99.5% | C12:0 (Lauric) |
| Methyl Tetradecanoate | 14.8 | 0.3% | C14:0 (Myristic) |
| Other | Various | 0.2% | Minor Components |
Comprehensive Spectroscopic Characterization
Spectroscopic techniques provide fundamental information about the molecular structure, bonding, and functional groups present in sorbitan tetradodecanoate.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the complete structural elucidation of molecules in solution. wikipedia.orgacs.org It provides detailed information on the connectivity of atoms within a molecule. nih.gov For a complex mixture like sorbitan tetradodecanoate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments is required for a full structural assignment. acs.org
¹H NMR: The proton NMR spectrum provides information on the different types of hydrogen atoms. Key signals include those from the protons on the sorbitan/isosorbide backbone (typically in the 3.5-5.0 ppm range), the hydroxyl protons, and the protons of the dodecanoate fatty acid chains (the α-methylene protons next to the carbonyl at ~2.3 ppm, the bulk methylene (B1212753) protons at ~1.2-1.6 ppm, and the terminal methyl group at ~0.9 ppm). The integration of these signals can provide quantitative information about the ratio of the sorbitan headgroup to the fatty acid tails.
¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom. This includes the ester carbonyl carbon (~173 ppm), carbons of the sorbitan/isosorbide core (typically 60-85 ppm), and the carbons of the alkyl chains.
2D NMR: Two-dimensional NMR experiments are essential for unambiguously assigning these signals. Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, helping to trace the connectivity within the sorbitan ring and the fatty acid chain. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. These techniques are critical for determining the exact sites of esterification on the sorbitan ring.
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for a Sorbitan Monododecanoate Isomer This table provides expected chemical shift ranges for a representative sorbitan monododecanoate isomer in a suitable solvent like CDCl₃.
| Group | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Sorbitan Core | CH, CH₂ | 3.5 - 5.0 | 60 - 85 |
| Dodecanoate Chain | -CH₃ | ~0.9 | ~14 |
| Dodecanoate Chain | -(CH₂)₉- | ~1.2 - 1.6 | ~22 - 32 |
| Dodecanoate Chain | -CH₂-C=O | ~2.3 | ~34 |
| Ester Group | -C=O | - | ~173 |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. arxiv.orgdiamond.ac.uk Both techniques probe the vibrational modes of molecules, providing a characteristic "fingerprint."
For sorbitan tetradodecanoate, the key functional groups are the hydroxyl (-OH) groups from the sorbitan core, the alkyl (C-H) chains, and the ester groups (-C=O, C-O).
IR Spectroscopy: In an IR spectrum, a strong, broad absorption band between 3200 and 3600 cm⁻¹ indicates the O-H stretching of the hydroxyl groups. A very strong, sharp absorption band around 1735-1750 cm⁻¹ is characteristic of the C=O stretching of the ester carbonyl group. The C-O stretching vibrations of the ester group appear in the 1150-1250 cm⁻¹ region. Strong absorptions between 2850 and 3000 cm⁻¹ are due to the C-H stretching of the long alkyl chains.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C-H stretching region (2850-3000 cm⁻¹) shows strong signals. The C=O stretch of the ester is also observable, though often weaker than in the IR spectrum. The fingerprint region (below 1500 cm⁻¹) contains a wealth of information from C-C stretching and various bending modes, which can be useful for conformational analysis.
Table 4: Key Vibrational Bands for Sorbitan Tetradodecanoate
| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (Broad) | Weak |
| Alkyl (-CH₂, -CH₃) | C-H Stretch | 2850 - 3000 (Strong) | 2850 - 3000 (Strong) |
| Ester (-C=O) | C=O Stretch | 1735 - 1750 (Very Strong) | 1720 - 1740 (Medium) |
| Ester (-C-O-) | C-O Stretch | 1150 - 1250 (Strong) | Medium-Weak |
Surface-Sensitive Analytical Techniques
As a surfactant, the functionality of sorbitan tetradodecanoate is dictated by its behavior at interfaces. worktribe.com Surface-sensitive analytical techniques are therefore crucial for characterizing the structure, orientation, and packing of its molecules in thin films and monolayers.
X-ray and Neutron Reflectometry (XRR/NR): These are powerful, non-destructive techniques for probing the structure of thin films at interfaces, perpendicular to the surface. diamond.ac.ukwikipedia.org By measuring the reflection of an X-ray or neutron beam from a surface, one can determine key parameters of an adsorbed surfactant layer, such as its thickness, density (or scattering length density), and interfacial roughness. aps.orgnih.gov For sorbitan tetradodecanoate spread at an air-water or oil-water interface, these techniques can reveal how the molecules are organized, the thickness of the hydrophobic fatty acid layer, and the extent of hydration of the hydrophilic sorbitan headgroup. nih.gov
Scanning Force Microscopy (SFM): Also known as Atomic Force Microscopy (AFM), SFM is a high-resolution imaging technique that can visualize the morphology of a surface at the nanometer scale. To study surfactant films, a monolayer is typically formed on a liquid subphase in a Langmuir-Blodgett trough and then transferred to a solid substrate like mica. nih.govwikipedia.org SFM imaging can then reveal the microscopic structure of the film, including the presence of different phases, domains, and defects. This provides insight into the packing and ordering of sorbitan tetradodecanoate molecules under different surface pressures. nih.gov
Table 5: Overview of Surface-Sensitive Techniques for Surfactant Analysis
| Technique | Principle | Information Obtained |
| X-ray Reflectometry (XRR) | Measures specular reflection of X-rays from a surface to probe electron density profile. | Film thickness, surface/interfacial roughness, layer density. |
| Neutron Reflectometry (NR) | Measures specular reflection of neutrons to probe the neutron scattering length density (SLD) profile. | Film thickness, layer composition, molecular orientation, solvent penetration (using isotopic substitution). |
| Scanning Force Microscopy (SFM/AFM) | A sharp tip scans the surface to generate a topographical image based on tip-surface interactions. | Surface morphology, domain structures, phase separation, film defects at the nanoscale. |
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition
No XPS survey scans, high-resolution spectra (e.g., C 1s, O 1s), or corresponding data tables detailing binding energies and atomic concentrations for Sorbitan, tetradodecanoate are available.
Atomic Force Microscopy (AFM) for Interfacial Topography
There are no published AFM images (2D or 3D), surface roughness analyses (e.g., Ra, Rq), or data tables quantifying the topographical features of this compound films or interfaces.
Rheological and Interfacial Tension Characterization Methodologies
Specific data on the viscosity, shear stress, shear rate, storage modulus (G'), loss modulus (G''), or interfacial tension values for this compound are not documented in the available literature.
Theoretical and Computational Studies of Sorbitan Tetradodecanoate
Molecular Dynamics Simulations of Conformational Behavior
Molecular dynamics (MD) simulations are a cornerstone of computational studies for large molecules, allowing researchers to observe the motion and interactions of atoms over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the dynamic conformational landscape of Sorbitan (B8754009) tetradodecanoate in various environments.
Hydrodynamic Properties and Solution Behavior
In solution, the four dodecanoate (B1226587) (lauryl) chains of Sorbitan tetradodecanoate, being hydrophobic, would exhibit significant conformational flexibility. MD simulations can predict how these chains fold and interact with each other and the solvent.
Conformational Analysis: In a polar solvent like water, the four lauryl tails would likely collapse into a compact, globular conformation to minimize their exposure to the aqueous environment, shielding the hydrophobic chains with the more hydrophilic sorbitan headgroup. In a nonpolar solvent, the chains would extend to maximize their interaction with the solvent.
Hydrodynamic Radius (Rₕ): Simulations can be used to calculate the Rₕ, a measure of the effective size of the molecule in solution. This property is crucial for understanding its diffusion and transport characteristics. The Rₕ of the tetra-ester would be significantly larger than that of a corresponding mono-ester like Sorbitan monolaurate.
Solvation Shell: MD simulations can characterize the structure of solvent molecules around the Sorbitan tetradodecanoate molecule. In water, an ordered layer of water molecules would form around the hydrophobic tails, a phenomenon known as the hydrophobic effect. The size and structure of this solvation shell influence the molecule's solubility and interactions.
| Property | Predicted Behavior for Sorbitan Tetradodecanoate | Rationale based on Related Compounds |
| Conformation (Aqueous) | Compact, globular structure with tails collapsed inward. | Hydrophobic tails of surfactants minimize contact with water. frontiersin.org |
| Conformation (Nonpolar) | Extended, flexible chains to maximize solvent interaction. | Alkyl chains readily solvate in nonpolar environments. |
| Hydrodynamic Radius | Significantly larger than corresponding mono- or tri-esters. | Increased number and mass of fatty acid chains. acs.org |
| Solubility (Aqueous) | Very low; strong tendency to aggregate. | High degree of lipophilicity from four lauryl chains. |
Interfacial Adsorption and Orientation Simulations
The primary function of surfactants like Sorbitan tetradodecanoate is to act at interfaces (e.g., oil-water or air-water). MD simulations are ideal for studying the molecular-level details of this process. pitt.edu
Adsorption Dynamics: Simulations can model the process of a Sorbitan tetradodecanoate molecule moving from the bulk phase (e.g., water) to an interface. This allows for the calculation of the free energy of adsorption, a measure of the spontaneity of this process. nih.govresearchgate.net
Molecular Orientation: At an oil-water interface, the hydrophilic sorbitan headgroup will orient towards the water phase, while the four hydrophobic lauryl tails will penetrate the oil phase. Simulations can quantify this orientation, including the tilt angle of the chains relative to the interface normal.
Interfacial Packing and Area: By simulating multiple molecules at an interface, it is possible to predict how they pack together. Key parameters that can be calculated include the area per molecule, which indicates the efficiency of interfacial packing. Compared to a mono-ester, the four tails of Sorbitan tetradodecanoate would occupy a significantly larger interfacial area. nih.gov
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical (QC) calculations, based on solving the Schrödinger equation, provide detailed information about the electronic structure of a molecule. This is essential for understanding its intrinsic reactivity, spectroscopic properties, and the mechanisms of chemical reactions.
Reaction Pathway Analysis for Esterification and Degradation
QC methods can be used to map the potential energy surface of a chemical reaction, identifying transition states and calculating activation energies.
Esterification: The formation of Sorbitan tetradodecanoate involves the esterification of sorbitan with four equivalents of dodecanoic (lauric) acid. pcc.euwikipedia.org QC calculations can elucidate the reaction mechanism, whether it proceeds via an acid- or base-catalyzed pathway. google.comresearchgate.net The calculations would involve modeling the reactants, the tetrahedral intermediate, and the transition state leading to the final ester product and water. This allows for a theoretical determination of the reaction kinetics. mdpi.com
Degradation (Hydrolysis): The primary degradation pathway for sorbitan esters is the hydrolysis of the ester bonds, which is the reverse of esterification. QC calculations can determine the activation energy for this process under acidic, basic, or neutral conditions, predicting the molecule's stability. researchgate.net
Oxidative Degradation: Another potential degradation pathway is oxidation. While the saturated lauryl chains are relatively stable, computational methods can calculate bond dissociation energies (BDEs) for C-H bonds to identify the weakest points in the molecule susceptible to radical-initiated autoxidation. 3ds.com
| Computational Method | Application to Sorbitan Tetradodecanoate | Key Output |
| Density Functional Theory (DFT) | Calculating reaction energies for esterification/hydrolysis. | Transition state structures, activation energy barriers. |
| Ab Initio Methods | High-accuracy calculation of bond dissociation energies. | Identification of sites susceptible to oxidation. 3ds.com |
| Transition State Theory | Predicting theoretical reaction rate constants. | Kinetic parameters for formation and degradation. |
Interaction Energies with Solvents and Other Molecules
QC calculations can precisely quantify the non-covalent interactions between Sorbitan tetradodecanoate and its environment.
Hydrogen Bonding: The sorbitan headgroup contains hydroxyl groups capable of acting as hydrogen bond donors and acceptors. QC calculations can determine the geometry and energy of these hydrogen bonds with water molecules or other polar species.
Van der Waals Interactions: The long lauryl chains interact with nonpolar molecules (like oils) and with each other primarily through van der Waals forces. High-level QC methods can compute these interaction energies accurately, which is crucial for understanding the molecule's partitioning behavior between different phases.
Solvation Energy: By combining QC calculations with continuum solvent models or explicit solvent molecules, the energy of transferring the molecule from a vacuum to a solvent can be calculated. The difference in solvation energy between oil and water determines the molecule's hydrophilic-lipophilic balance (HLB).
Coarse-Grained Modeling of Self-Assembly and Phase Behavior
While all-atom MD simulations are powerful, they are computationally too expensive to model the large-scale self-assembly of many surfactant molecules into structures like micelles or bilayers. researchgate.net Coarse-grained (CG) modeling addresses this limitation by grouping several atoms into single "beads," reducing the degrees of freedom and allowing for simulations on much longer time and length scales. rsc.orguchicago.edu
Model Parameterization: A CG model for Sorbitan tetradodecanoate would represent the sorbitan headgroup as one or more hydrophilic beads and segments of the four lauryl chains as a series of hydrophobic beads. The interaction parameters between these beads are carefully tuned to reproduce properties from all-atom simulations or experimental data, such as partitioning free energies. acs.org
Micelle Formation: CG simulations can spontaneously show the aggregation of individual surfactant molecules in water to form micelles above a certain concentration, the critical micelle concentration (CMC). rsc.org For Sorbitan tetradodecanoate, the presence of four tails would likely lead to the formation of reverse micelles in nonpolar solvents or complex aggregates in water. The simulations can predict the aggregation number (how many molecules are in a typical micelle) and the micelle's shape and size. frontiersin.orgrsc.org
Phase Behavior: At higher concentrations, surfactants can form various liquid crystalline phases (e.g., lamellar, hexagonal). rsc.org Large-scale CG simulations are capable of predicting the conditions (concentration, temperature) under which Sorbitan tetradodecanoate would form these phases, providing a complete phase diagram that would be very challenging to determine experimentally. nih.gov The bulky nature of the four tails would significantly influence the preferred curvature of the aggregates and thus the resulting phase structure.
Environmental Fate and Degradation Research of Sorbitan Tetradodecanoate
Biodegradation Pathways and Kinetics in Environmental Systems
Biodegradation is a primary pathway for the removal of sorbitan (B8754009) esters from the environment. The fundamental mechanism involves the enzymatic cleavage of the ester bonds, a process that breaks the molecule down into its constituent sorbitan and fatty acid components. These smaller molecules can then be further metabolized by a wide range of microorganisms.
Aerobic and Anaerobic Degradation in Soil and Aquatic Environments
Under aerobic conditions, microorganisms readily utilize sorbitan esters as a carbon source. The presence of oxygen facilitates the complete mineralization of the degradation products to carbon dioxide and water. For instance, studies on sorbitan monolaurate and sorbitan monooleate have demonstrated significant biodegradation over a 28-day period.
Information regarding the anaerobic degradation of Sorbitan tetradodecanoate is scarce. Generally, anaerobic processes are slower than aerobic degradation for many organic compounds. It is anticipated that under anaerobic conditions, the initial hydrolysis of the ester bond would still occur, followed by the fermentation of the resulting sorbitan and dodecanoic acid moieties into methane, carbon dioxide, and other metabolic byproducts.
Interactive Data Table: General Biodegradability of Sorbitan Esters
| Compound Class | Environment | Condition | Biodegradability |
| Sorbitan Esters | Soil & Water | Aerobic | Moderate to Ready |
| Sorbitan Esters | Soil & Water | Anaerobic | Expected, but likely slower than aerobic |
Microbial Metabolism and Identification of Metabolites
The microbial metabolism of sorbitan esters commences with the action of extracellular lipases and esterases. These enzymes catalyze the hydrolysis of the ester linkages, releasing the sorbitan moiety and the fatty acid chains. In the case of Sorbitan tetradodecanoate, this would result in the formation of sorbitan and dodecanoic acid (lauric acid).
Following this initial step, the resulting metabolites are typically assimilated by microorganisms and enter central metabolic pathways. Dodecanoic acid, a common fatty acid, can be degraded through the β-oxidation pathway to yield acetyl-CoA, which then enters the citric acid cycle for energy production. The sorbitan moiety, a derivative of sorbitol, can also be metabolized by various microorganisms, although the specific pathways can vary.
Detailed studies identifying the full range of intermediate and final metabolites for Sorbitan tetradodecanoate are not widely documented. However, based on the metabolism of similar compounds, the primary metabolites are expected to be:
Sorbitan
Dodecanoic Acid (Lauric Acid)
Abiotic Degradation Mechanisms
Abiotic degradation mechanisms, such as hydrolysis and photolysis, can also contribute to the breakdown of chemical compounds in the environment.
Hydrolytic Stability and Kinetics Across pH Ranges
The United States Environmental Protection Agency (EPA) has indicated that sorbitan fatty acid esters, as a group, are unlikely to undergo significant hydrolysis in soil or water under typical environmental pH conditions. Ester linkages can be susceptible to hydrolysis, particularly at high or low pH; however, within the typical environmental pH range of 4 to 9, the rate of this reaction for sorbitan esters is expected to be very slow. Specific kinetic data for the hydrolysis of Sorbitan tetradodecanoate across various pH ranges is not available in the public literature.
Environmental Transport and Mobility Studies
The potential for a chemical to move within and between environmental compartments such as soil, water, and air is a critical aspect of its environmental risk assessment.
The mobility of sorbitan esters in the environment is generally considered to be low. This is primarily due to their low water solubility and high octanol-water partition coefficient (log Kow), which indicates a tendency to sorb to organic matter in soil and sediment rather than remaining dissolved in water.
For Sorbitan tetradodecanoate, its long fatty acid chains contribute to a high lipophilicity, suggesting strong adsorption to soil and sediment particles. This would limit its potential for leaching into groundwater or being transported over long distances in surface water. The low vapor pressure of sorbitan esters also indicates that volatilization from soil or water surfaces is not a significant transport pathway.
Interactive Data Table: Environmental Mobility Potential of Sorbitan Esters
| Property | Value | Implication for Mobility |
| Water Solubility | Low | Low potential for transport in water |
| Log Kow | High | High potential for sorption to soil/sediment |
| Vapor Pressure | Low | Low potential for atmospheric transport |
Adsorption/Desorption Processes in Soil and Sediment
The mobility and bioavailability of Sorbitan tetradodecanoate in the environment are largely governed by its adsorption and desorption characteristics in soil and sediment. Sorption processes determine the partitioning of the compound between the solid and aqueous phases, thereby influencing its transport, degradation, and potential impact on ecosystems.
Research on sorbitan esters, as a class, indicates that they are unlikely to be very mobile. This is attributed to their low water solubility and high octanol-water partition coefficients (log Kow), which suggest a strong affinity for organic matter in soil and sediment. While specific experimental data for Sorbitan tetradodecanoate is limited, the general behavior of sorbitan esters suggests that the primary mechanism of sorption is hydrophobic interaction with soil organic carbon.
The extent of adsorption is typically quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Due to the lack of specific studies on Sorbitan tetradodecanoate, precise Koc values are not available in the literature. However, based on the properties of similar long-chain fatty acid esters, a high Koc value is anticipated, indicating strong adsorption to soil and sediment and, consequently, low mobility.
The following table summarizes the expected adsorption behavior of Sorbitan tetradodecanoate based on the general properties of sorbitan esters.
| Parameter | Expected Value/Behavior | Implication for Environmental Fate |
| Soil Organic Carbon Partition Coefficient (Koc) | High (estimated) | Strong adsorption to soil and sediment organic matter. |
| Soil Adsorption Coefficient (Kd) | Variable, dependent on soil organic carbon content. | Higher Kd values in soils with high organic matter content. |
| Dominant Sorption Mechanism | Hydrophobic interaction | Partitioning into the organic fraction of soil and sediment. |
| Desorption Potential | Low | The compound is likely to be persistent in the solid phase. |
Note: The data in this table is estimated based on the general properties of sorbitan esters due to the lack of specific experimental data for Sorbitan tetradodecanoate.
Leaching Potential in Geologic Media
The potential for Sorbitan tetradodecanoate to leach through the soil profile and contaminate groundwater is directly related to its adsorption/desorption behavior. Compounds with strong adsorption to soil particles exhibit low leaching potential.
Given the expected high Koc value for Sorbitan tetradodecanoate, its vertical movement through the soil column is anticipated to be minimal. The compound is likely to remain in the upper soil layers where it can undergo degradation processes. The low water solubility of sorbitan esters further limits their mobility in the aqueous phase of the soil.
Factors that could influence the leaching potential include:
Soil Type: Soils with low organic matter content and a higher fraction of sand may allow for slightly increased mobility.
Rainfall and Irrigation: High water infiltration rates could potentially facilitate the transport of the compound, although its low water solubility remains a limiting factor.
Presence of Co-solutes: Other substances in the soil environment could potentially influence the solubility and mobility of Sorbitan tetradodecanoate.
Advanced Analytical Methods for Environmental Monitoring of Sorbitan Tetradodecanoate and its Transformation Products
Accurate and sensitive analytical methods are crucial for the environmental monitoring of Sorbitan tetradodecanoate and its degradation products. The complexity of environmental matrices such as soil, sediment, and water requires sophisticated analytical techniques to isolate, identify, and quantify these compounds at trace levels.
Several advanced analytical methods are applicable for the analysis of sorbitan esters and can be adapted for Sorbitan tetradodecanoate. These methods typically involve a sample preparation step followed by chromatographic separation and detection.
Sample Preparation Techniques:
Solid-Phase Extraction (SPE): This is a common technique for extracting and concentrating sorbitan esters from aqueous samples.
Soxhlet Extraction or Pressurized Liquid Extraction (PLE): These methods are suitable for extracting the compound from solid matrices like soil and sediment.
Chromatographic and Detection Methods:
High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as evaporative light scattering detectors (ELSD) or mass spectrometry (MS), is a powerful tool for the analysis of non-volatile compounds like sorbitan esters.
Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), can be used for the analysis of sorbitan esters after appropriate derivatization to increase their volatility. High-temperature GC (HT-GC) has shown success in analyzing sorbitan esters.
Supercritical Fluid Chromatography (SFC): SFC is another technique that has been successfully applied to the separation of sorbitan esters.
The identification of transformation products of Sorbitan tetradodecanoate is critical for a complete understanding of its environmental fate. Mass spectrometry-based techniques are invaluable for elucidating the structures of these degradation products.
The following table summarizes the key analytical techniques for the environmental monitoring of Sorbitan tetradodecanoate.
| Analytical Technique | Sample Matrix | Purpose |
| High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) | Water, Soil, Sediment | Quantification and identification of Sorbitan tetradodecanoate and its polar transformation products. |
| Gas Chromatography with Mass Spectrometry (GC-MS) | Soil, Sediment | Analysis of Sorbitan tetradodecanoate (often after derivatization) and its volatile transformation products. |
| High-Temperature Gas Chromatography (HT-GC) | Various | Separation and characterization of different sorbitan ester species. |
| Supercritical Fluid Chromatography (SFC) | Water | Separation and analysis of sorbitan esters. |
Future Research Trajectories and Unexplored Scientific Avenues
Precision Engineering of Sorbitan (B8754009) Tetradodecanoate Architectures for Targeted Functionality
Future research is poised to move beyond conventional synthesis methods towards the precision engineering of Sorbitan, tetradodecanoate architectures. This involves the controlled synthesis and functionalization of the molecule to create tailored structures with specific functionalities.
Key Research Areas:
Controlled Esterification: Developing novel catalytic systems and reaction conditions to precisely control the degree of esterification on the sorbitan molecule. This would allow for the synthesis of mono-, di-, and tri-tetradodecanoate esters with high selectivity, which is crucial as the degree of substitution significantly influences the compound's properties. nih.gov
Functional Group Modification: Investigating the modification of the remaining hydroxyl groups on the sorbitan backbone after esterification with dodecanoic acid. Introducing specific functional groups could lead to the development of "smart" or stimuli-responsive materials that change their properties in response to external triggers like pH, temperature, or light. nih.govrsc.org
Self-Assembling Structures: Exploring the self-assembly of precisely engineered this compound molecules into well-defined supramolecular structures such as micelles, vesicles, or liquid crystals. Understanding and controlling these self-assembly processes is fundamental to designing advanced materials for various applications.
Interactive Data Table: Potential Functional Modifications of Sorbitan Tetradodecanoate
| Functional Group | Potential Property Modification | Targeted Application |
| Amino Groups | pH-responsiveness, enhanced biocompatibility | Drug delivery, gene therapy |
| Carboxylic Acid Groups | pH-sensitivity, metal chelation | Smart hydrogels, environmental remediation |
| Photosensitive Moieties | Light-responsive conformational changes | Targeted drug release, optical switches |
| Polymerizable Groups | Covalent linking into polymer networks | Biodegradable polymers, advanced coatings |
Role in Sustainable Chemistry and Bio-Based Material Development
The bio-based origin of sorbitan and dodecanoic acid positions this compound as a key player in the advancement of sustainable chemistry and the development of environmentally friendly materials. researchgate.net
Future Research Directions:
Biodegradable Polymer Building Block: Investigating the use of this compound as a monomer or building block for the synthesis of novel biodegradable polymers. researchgate.net Its unique structure, combining a rigid cyclic core with flexible fatty acid chains, could impart desirable thermal and mechanical properties to the resulting bioplastics.
Life Cycle Assessment (LCA): Conducting a comprehensive life cycle assessment of this compound, from the sourcing of raw materials to its end-of-life, to quantify its environmental footprint. This will provide a scientific basis for its adoption as a sustainable alternative to petroleum-based surfactants.
Green Synthesis Routes: Developing more environmentally friendly and efficient synthesis methods for this compound, focusing on the use of biocatalysts (enzymes) and solvent-free reaction conditions to minimize waste and energy consumption.
Data Table: Comparison of Bio-Based vs. Petroleum-Based Surfactants
| Feature | Sorbitan Esters (e.g., this compound) | Petroleum-Based Surfactants |
| Feedstock | Renewable (Sorbitol from biomass, Fatty acids from vegetable oils) | Non-renewable (Petroleum) |
| Biodegradability | Generally high | Varies, can be low |
| Toxicity | Generally low | Can be higher, potential for ecotoxicity |
| Carbon Footprint | Potentially lower, depending on production process | Generally higher |
Exploration in Advanced Separation Technologies and Membrane Science
The amphiphilic nature of this compound makes it a compelling candidate for applications in advanced separation technologies and membrane science, areas that are critical for water purification, resource recovery, and industrial process efficiency.
Unexplored Avenues:
Membrane Formation and Modification: Investigating the incorporation of this compound into polymeric membranes to enhance their performance. It could act as a pore-forming agent, a surface modifier to reduce fouling, or as a component of the membrane matrix itself.
Facilitated Transport Membranes: Exploring the use of this compound in facilitated transport membranes for the selective separation of gases or liquids. researchgate.netmdpi.commdpi.comrsc.org The sorbitan headgroup could be functionalized with specific carriers to selectively bind and transport target molecules across the membrane.
Emulsion Breaking and Formation: Studying the efficiency of this compound in breaking stable oil-in-water or water-in-oil emulsions, which is a critical step in wastewater treatment and oil recovery processes. Conversely, its role in forming stable nanoemulsions for specific separation applications should also be investigated. nih.gov
Cross-Disciplinary Research at the Interface of Chemical Engineering and Nanoscience
The intersection of chemical engineering and nanoscience offers a fertile ground for exploring the novel applications of this compound. Its ability to self-assemble into nanoscale structures opens up possibilities for creating advanced materials with unique properties.
Interdisciplinary Research Opportunities:
Nanoemulsion and Nanoparticle Stabilization: A primary area for future research is the systematic investigation of this compound as a stabilizer for nanoemulsions and nanoparticles. nih.govzenodo.org Its specific chain length and esterification pattern may offer unique advantages in terms of stability, droplet size control, and biocompatibility, which are crucial for applications in drug delivery, food technology, and cosmetics. nih.gov
Nanocarriers for Active Ingredients: Developing this compound-based nanocarriers, such as niosomes or solid lipid nanoparticles, for the targeted delivery of pharmaceuticals, nutraceuticals, or agricultural chemicals. Research should focus on optimizing formulation parameters to control drug loading, release kinetics, and cellular uptake.
Catalysis at the Nanoscale: Investigating the use of this compound to stabilize metallic or metal oxide nanoparticles that can act as catalysts in various chemical reactions. The surfactant layer can influence the catalyst's activity, selectivity, and stability. researchgate.net
Q & A
Q. What spectroscopic and chromatographic methods are recommended for characterizing Sorbitan tetradodecanoate?
Sorbitan tetradodecanoate is typically characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm esterification and fatty acid substitution patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1740 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can assess purity and detect byproducts. Ensure experimental protocols include calibration standards and replicate runs to validate accuracy .
Q. How can researchers determine the solubility profile of Sorbitan tetradodecanoate in different solvents?
Conduct systematic solubility tests using the "shake-flask method":
- Prepare saturated solutions in solvents (e.g., water, ethanol, hexane) at controlled temperatures (e.g., 25°C, 40°C).
- Filter undissolved material and quantify dissolved compound via gravimetric analysis or UV-Vis spectroscopy.
- Report results as mass/volume solubility with standard deviations from triplicate trials. Include solvent polarity indices in data interpretation .
Q. What are the standard protocols for assessing the stability of Sorbitan tetradodecanoate under varying pH conditions?
Design accelerated stability studies:
- Prepare buffered solutions (pH 3–9) and incubate samples at 40°C/75% relative humidity.
- Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days).
- Use Arrhenius kinetics to extrapolate shelf-life under standard conditions. Document deviations in degradation pathways (e.g., hydrolysis vs. oxidation) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the critical micelle concentration (CMC) of Sorbitan tetradodecanoate?
Conflicting CMC values often arise from methodological differences (e.g., surface tension vs. conductometry). To address this:
- Conduct parallel experiments using multiple techniques under identical conditions (temperature, solvent purity).
- Apply statistical tools (e.g., ANOVA) to evaluate inter-method variability.
- Correlate results with molecular dynamics simulations to assess self-assembly behavior. Reference prior studies to contextualize discrepancies (e.g., ionic strength effects) .
Q. What experimental designs are optimal for studying the emulsification efficiency of Sorbitan tetradodecanoate in complex matrices?
Use a factorial design to evaluate variables (e.g., surfactant concentration, oil phase ratio, temperature):
| Factor | Levels | Response Variable |
|---|---|---|
| Concentration | 0.1%, 0.5%, 1.0% | Emulsion stability (creaming index) |
| Oil type | Soybean, mineral, silicone | Droplet size (DLS measurements) |
Q. How can computational modeling enhance the understanding of Sorbitan tetradodecanoate’s interaction with biomembranes?
Apply molecular docking and coarse-grained simulations to predict:
- Partition coefficients between lipid bilayers and aqueous phases.
- Free energy changes during membrane insertion.
- Validate models with experimental data (e.g., fluorescence anisotropy, Langmuir trough measurements). Use software like GROMACS or CHARMM for trajectory analysis .
Methodological Guidance
Q. What strategies ensure reproducibility in synthesizing Sorbitan tetradodecanoate?
- Document reaction parameters meticulously: temperature (±0.5°C), stoichiometry (molar ratios), catalyst purity.
- Include control experiments (e.g., omitting catalyst) to verify reaction specificity.
- Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials for peer validation .
Q. How should researchers structure a manuscript reporting novel derivatives of Sorbitan tetradodecanoate?
Follow the IMRaD format:
- Introduction : Link knowledge gaps (e.g., limited studies on branched-chain derivatives) to hypotheses.
- Methods : Detail synthetic routes, purification steps, and characterization protocols.
- Results : Use tables to compare yields, spectroscopic data, and physicochemical properties.
- Discussion : Contrast findings with literature, emphasizing mechanistic insights (e.g., steric effects on emulsification) .
Data Analysis and Interpretation
Q. How can principal component analysis (PCA) improve the interpretation of Sorbitan tetradodecanoate’s structure-activity relationships?
Q. What statistical approaches are recommended for analyzing dose-response effects in cytotoxicity studies involving Sorbitan tetradodecanoate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
